MPT0G211 -

MPT0G211

Catalog Number: EVT-8330283
CAS Number:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Technical details regarding the synthesis may involve:

  • Reagents: Common reagents used in similar syntheses include amines, carboxylic acids, and coupling agents.
  • Conditions: The reactions are likely conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

The molecular structure of MPT0G211 features a benzamide core with a hydroxyl group and an aminoalkyl side chain that includes an 8-quinolyl moiety. The compound is achiral, meaning it does not possess stereocenters, which simplifies its synthesis and characterization .

Structural Data

  • Molecular Formula: C17H15N3OC_{17}H_{15}N_{3}O
  • Molecular Weight: 293.32 g/mol
  • Defined Stereocenters: 0

This structural configuration contributes to its biological activity as a histone deacetylase inhibitor.

Chemical Reactions Analysis

MPT0G211 primarily functions through its interaction with histone deacetylases. The inhibition mechanism involves binding to the active site of histone deacetylase 6, leading to an accumulation of acetylated histones and other proteins that regulate gene expression. This action can trigger apoptosis in cancer cells and inhibit their migration and invasion capabilities.

Technical Details

  • Reactions: The compound's reactivity can be attributed to its ability to form hydrogen bonds with amino acid residues in the active site of the enzyme.
  • Biological Impact: By inhibiting histone deacetylase 6, MPT0G211 alters chromatin structure and gene expression patterns that are crucial for cancer cell survival.
Mechanism of Action

The mechanism by which MPT0G211 exerts its effects involves several key processes:

  1. Inhibition of Histone Deacetylase Activity: By binding to histone deacetylase 6, MPT0G211 prevents the removal of acetyl groups from lysine residues on histones.
  2. Alteration of Gene Expression: This inhibition leads to increased levels of acetylated histones, resulting in transcriptional activation of tumor suppressor genes and downregulation of oncogenes.
  3. Induction of Apoptosis: The resultant changes in gene expression can trigger apoptotic pathways in cancer cells, thereby reducing tumor growth and metastasis .
Physical and Chemical Properties Analysis

MPT0G211 exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Not specified in available literature but should be determined experimentally for practical applications.
  • pH Stability: The compound's stability across different pH levels can influence its bioavailability and efficacy.
Applications

MPT0G211 has significant potential in scientific research, particularly within oncology:

  • Cancer Treatment Research: As a histone deacetylase inhibitor, it is being explored for its ability to treat various cancers, especially those resistant to conventional therapies.
  • Mechanistic Studies: Researchers utilize MPT0G211 to investigate the role of histone modifications in gene regulation and cancer biology.
Introduction to HDAC6 Inhibition in Disease Pathophysiology

Role of Histone Deacetylase 6 in Oncogenic Signaling and Neurodegeneration

Histone deacetylase 6 (HDAC6) is a structurally and functionally unique member of the histone deacetylase family, characterized by two catalytic domains and a zinc-finger ubiquitin-binding domain (ZnF-UBP). Unlike nuclear histone deacetylases, histone deacetylase 6 primarily resides in the cytoplasm and targets non-histone substrates, positioning it as a critical regulator of multiple cellular processes relevant to cancer and neurodegenerative disorders [1] [4]. In oncogenesis, histone deacetylase 6 influences tumor progression through several interconnected mechanisms:

  • Microtubule Dynamics Regulation: Histone deacetylase 6 deacetylates α-tubulin, modulating microtubule stability and function. This activity impacts cell motility, intracellular transport, and mitotic division—processes frequently dysregulated in malignancies. Deacetylated microtubules exhibit impaired binding to molecular motors like kinesin-1, disrupting organelle transport and contributing to abnormal cell migration in metastasis [4] [9].

  • Protein Quality Control: Through its ZnF-UBP domain, histone deacetylase 6 recognizes polyubiquitinated misfolded proteins and facilitates their transport to aggresomes for lysosomal degradation. This function becomes co-opted in cancers to manage proteotoxic stress, enabling tumor cell survival under hypoxic or chemotherapeutic stress conditions [6] [9].

  • Oncogenic Chaperone Regulation: Histone deacetylase 6 deacetylates heat shock protein 90 (HSP90), enhancing its ability to stabilize client oncoproteins (e.g., B-cell lymphoma 6, epidermal growth factor receptor, hypoxia-inducible factor 1-alpha). This stabilization perpetuates growth and survival signaling in lymphoma, breast, and ovarian cancers [1] [5] [9].

  • Epigenetic Crosstalk: Recent studies demonstrate that histone deacetylase 6 inactivation disrupts histone deacetylase 6–lysine acetyltransferase P300 interactions, increasing P300 stability. This reshapes the cancer chromatin landscape by elevating acetylation of histone H3 at lysines 9, 14, and 27. Consequently, tumor-promoting genes involved in proliferation and migration are downregulated [7].

Table 1: Histone Deacetylase 6 Substrates and Oncogenic Consequences

SubstrateFunctional ConsequenceCancer Relevance
α-TubulinImpaired microtubule-based transport; increased motilityMetastasis in breast and ovarian cancers
Heat shock protein 90Stabilization of oncoproteins (e.g., B-cell lymphoma 6)Sustained proliferative signaling in lymphoma
Peroxiredoxins I/IIReduced antioxidant capacityOxidative stress adaptation in hepatocellular carcinoma
CortactinEnhanced actin polymerizationTumor invasion

In neurodegeneration, histone deacetylase 6 dysregulation manifests distinctly:

  • Aggresome Formation Defects: Histone deacetylase 6 recognizes ubiquitinated pathogenic proteins (e.g., α-synuclein, tau) via its ZnF-UBP domain and recruits them to dynein motors for retrograde transport to aggresomes. Impaired histone deacetylase 6 activity disrupts this clearance mechanism, leading to toxic protein accumulation in Parkinson disease and Alzheimer disease [1] [10].

  • Axonal Transport Deficits: Deacetylation of α-tubulin by histone deacetylase 6 reduces kinesin-1 binding to microtubules, slowing mitochondrial and synaptic vesicle transport. Neuronal energy deficits and synaptic dysfunction ensue, contributing to neurodegeneration in Parkinson disease and amyotrophic lateral sclerosis [4] [10].

  • Inflammatory Amplification: Histone deacetylase 6 promotes nuclear factor kappa B activation and suppresses regulatory T-cell function by deacetylating forkhead box P3. This exacerbates neuroinflammation, accelerating neuronal loss in multiple neurodegenerative contexts [3] [4].

Transcriptomic analyses reveal that Alzheimer disease, Parkinson disease, and amyotrophic lateral sclerosis exhibit differential expression within histone deacetylase 6 interaction subnetworks. Alzheimer disease predominantly affects the phosphorylation subnetwork, while all three disorders show alterations in the deacetylation subnetwork [1].

Rationale for Selective Histone Deacetylase 6 Targeting Over Pan-Histone Deacetylase Inhibition

The therapeutic limitations of pan-histone deacetylase inhibitors (e.g., vorinostat, romidepsin) have driven interest in isoform-selective agents like histone deacetylase 6 inhibitors. The rationale centers on three key factors:

  • Reduced Toxicity: Pan-histone deacetylase inhibitors cause dose-limiting thrombocytopenia, fatigue, and cardiac arrhythmias due to non-selective inhibition of class I histone deacetylases (e.g., histone deacetylase 1, histone deacetylase 2, histone deacetylase 3). These enzymes regulate chromatin remodeling and gene expression; their inhibition disrupts DNA repair and hematopoiesis. Histone deacetylase 6, however, lacks direct nuclear epigenetic functions. Selective inhibitors spare class I activity, markedly improving tolerability in preclinical models [1] [7] [10].

  • Preservation of Protective Functions: Histone deacetylase 6's ubiquitin-binding activity enables adaptive stress responses independent of deacetylase activity. Selective inhibitors block catalytic functions while retaining the ZnF-UBP domain's capacity to shuttle misfolded proteins to aggresomes. This balance is unobtainable with pan-inhibitors, which disrupt all histone deacetylase 6 functions [1] [6].

Table 2: Comparative Effects of Histone Deacetylase Inhibitor Classes

ParameterPan-Histone Deacetylase InhibitorsClass I-Selective InhibitorsHistone Deacetylase 6-Selective Inhibitors
Target EnzymesHistone deacetylase 1,2,3,6,8Histone deacetylase 1,2,3,8Histone deacetylase 6
α-Tubulin AcetylationIncreasedMinimal changeMarkedly increased
ThrombocytopeniaSevere (dose-limiting)ModerateAbsent/minimal
Aggresome FunctionDisruptedUnaffectedPartially retained (ZnF-UBP intact)
  • Disease-Specific Mechanistic Advantages:
  • In Oncology: Combining histone deacetylase 6 inhibitors with proteasome blockers (e.g., bortezomib) produces synthetic lethality. Histone deacetylase 6 inhibition disrupts aggresome-based protein degradation, while proteasome inhibitors block canonical protein turnover. This dual blockade overwhelms tumor proteostasis, triggering apoptosis via the unfolded protein response. Pan-inhibitors lack this synergistic precision [6] [9].
  • In Neurodegeneration: Selective inhibition enhances chaperone-mediated autophagy by upregulating heat shock cognate 70 and lysosome-associated membrane protein 2A. In Parkinson disease models, this reduces phospho-serine 129 α-synuclein (a toxic species) without globally suppressing the ubiquitin-proteasome system—critical for neuronal survival [10].
  • Modulation of Non-Deacetylase Functions: Histone deacetylase 6 scaffolds protein complexes via its SE14 domain. Selective inhibitors like Tubastatin A preserve these interactions while blocking deacetylase activity, enabling discrete targeting of pathological cascades (e.g., tau hyperphosphorylation in Alzheimer disease) without disrupting physiological complex formation [1] [7].

Evidence from histone deacetylase 6 knockout mice confirms safety; these animals develop normally without embryonic lethality—a stark contrast to class I histone deacetylase knockouts. This biological resilience underscores the therapeutic window for selective pharmacologic inhibition [7] [10].

Properties

Product Name

MPT0G211

IUPAC Name

N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21)

InChI Key

BPDQUKCPNSRTTR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2

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